9-Decenoic acid

Catalog No.
S599953
CAS No.
14436-32-9
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Decenoic acid

CAS Number

14436-32-9

Product Name

9-Decenoic acid

IUPAC Name

dec-9-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)

InChI Key

KHAVLLBUVKBTBG-UHFFFAOYSA-N

SMILES

C=CCCCCCCCC(=O)O

Solubility

insoluble in water; soluble in alcohol

Canonical SMILES

C=CCCCCCCCC(=O)O

Identification and Characterization:

Researchers have identified 9-decenoic acid in various natural products, including beer and yeast []. Through techniques like gas chromatography and mass spectrometry, scientists can isolate and confirm the presence of 9-decenoic acid in these samples, contributing to our understanding of their chemical composition [].

9-Decenoic acid, also known as caproleic acid, is a medium-chain fatty acid characterized by the presence of a double bond at the ninth carbon position in its carbon chain. Its chemical formula is C10H18O2C_{10}H_{18}O_{2}, with a molecular weight of approximately 170.25 g/mol. The compound is part of the decenoic acid family, which includes various isomers distinguished by the position of their double bonds. 9-Decenoic acid has a waxy texture and is noted for its fruity and milky odor, making it valuable in flavor and fragrance applications .

  • Membrane component: The structure of 9-decenoic acid allows it to be incorporated into cell membranes, affecting their fluidity and function [].
  • Signaling molecule: Some studies suggest that unsaturated fatty acids like 9-decenoic acid might play a role in cellular signaling pathways [].
Typical of unsaturated fatty acids:

  • Esterification: Reacts with alcohols to form esters, which are commonly used in flavoring and fragrance formulations.
  • Hydrogenation: The double bond can be hydrogenated to yield saturated fatty acids, such as decanoic acid.
  • Oxidation: Can be oxidized to form various products, including aldehydes and ketones.
  • Metathesis: Involves the exchange of alkyl groups between different alkenes, which can be utilized in synthetic pathways for producing other compounds .

9-Decenoic acid exhibits various biological activities. It has been identified as a metabolite in certain biochemical pathways and may play roles in cellular signaling and metabolism. Additionally, it has shown antimicrobial properties, making it a candidate for use in food preservation and as an antibacterial agent . Its unique structure allows it to interact with biological membranes, potentially influencing membrane fluidity and function.

Several methods exist for synthesizing 9-decenoic acid:

  • Ethenolysis: This method involves the reaction of oleic acid or its esters with ethylene in the presence of a catalyst. This process can yield both 9-decenoic acid and 1-decene .
  • Hydrolysis of Esters: 9-Decenoic acid can be obtained by hydrolyzing its corresponding alkyl esters, typically derived from natural sources like vegetable oils.
  • Microbial Fermentation: Certain microorganisms can produce 9-decenoic acid through fermentation processes, utilizing sugars or fatty acids as substrates .

9-Decenoic acid has diverse applications across various industries:

  • Flavoring Agents: Its pleasant odor makes it suitable for use in food products, particularly dairy flavors like butter and milk chocolate .
  • Fragrance Industry: Employed in perfumes and cosmetics due to its waxy aroma profile.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Surfactants: Used in the formulation of surfactants for cleaning products and personal care items .

Several compounds are structurally similar to 9-decenoic acid, including:

Compound NameChemical FormulaCharacteristics
Decanoic AcidC10H20O2C_{10}H_{20}O_{2}Saturated fatty acid; no double bonds
8-Decenoic AcidC10H18O2C_{10}H_{18}O_{2}Double bond at position 8; slightly different properties
10-Decenoic AcidC10H18O2C_{10}H_{18}O_{2}Double bond at position 10; used similarly in applications
Caprylic AcidC8H16O2C_{8}H_{16}O_{2}Shorter chain; more soluble in water

Uniqueness of 9-Decenoic Acid

The uniqueness of 9-decenoic acid lies primarily in its specific double bond position (at carbon 9), which influences its physical properties, biological activity, and applications compared to other similar compounds. This structural characteristic contributes to its distinctive flavor and fragrance profile while also affecting its reactivity in chemical processes .

The study of 9-Decenoic acid emerged alongside advances in analytical chemistry during the mid-20th century, when improved chromatographic techniques enabled researchers to identify and characterize medium-chain fatty acids in natural products. Initially identified in dairy products, research on this compound gradually expanded as its unique structural features and potential applications became apparent. Early investigations focused primarily on its presence in butterfat and various cheeses, establishing it as a natural component of the human diet.

The identification of 9-Decenoic acid in mushrooms of the Xerula genus represented a significant milestone in understanding its taxonomic distribution, extending its known natural occurrence beyond animal sources. This discovery highlighted the evolutionary significance of this fatty acid across different biological kingdoms and suggested potential ecological roles that remain under investigation.

Analytical characterization of 9-Decenoic acid progressed significantly with the development of sophisticated spectroscopic and chromatographic techniques, allowing researchers to definitively establish its chemical structure and physical properties. These advancements laid the foundation for exploring its potential applications in various industrial and scientific contexts.

Significance in Contemporary Biochemical Research

In contemporary biochemical research, 9-Decenoic acid has gained prominence due to its unique chemical reactivity and biological activities. Its terminal unsaturation (double bond at position 9) provides a strategic reaction site that makes it valuable as a building block for synthesizing complex bioactive molecules. This structural feature distinguishes it from other medium-chain fatty acids and contributes to its versatility in chemical transformations.

Recent investigations have revealed significant antimicrobial properties of 9-Decenoic acid and its derivatives against a broad spectrum of microorganisms. This finding has sparked research into potential applications for infection control, biofilm prevention, and surface disinfection. The natural origin of this compound makes it particularly attractive as a potential "green" antimicrobial agent in an era of increasing antimicrobial resistance and demand for sustainable solutions.

In pharmaceutical development, 9-Decenoic acid serves as a key precursor for synthesizing therapeutic candidates, including epothilones (anticancer agents) and inhibitors of fatty acid amide hydrolase (analgesics). These applications highlight its significance as a versatile chemical intermediate in drug discovery and development programs.

Taxonomic Distribution in Biological Systems

The taxonomic distribution of 9-Decenoic acid across biological systems reveals interesting patterns of convergent evolution in fatty acid metabolism. In the animal kingdom, it is predominantly found in products derived from ruminants, including various dairy products like butter and different cheese varieties (Swiss, blue, cheddar, Romano, Parmesan, goat, and sheep). Its presence in mutton further confirms its production in sheep tissues beyond mammary glands.

In the fungal kingdom, 9-Decenoic acid has been specifically identified in mushrooms of the Xerula genus, including Xerula longipes and Xerula pudens. This distribution across taxonomically distant organisms suggests that the biosynthetic pathways for this fatty acid evolved independently in different lineages, potentially conferring specific advantages in their respective ecological niches.

The detection of 9-Decenoic acid in fermented beverages such as beer, white wine, and red wine suggests that certain microorganisms involved in fermentation processes may either synthesize this compound or modify precursors to produce it. This microbial connection provides additional perspectives on the ecological and metabolic significance of this fatty acid.

Understanding these taxonomic patterns not only illuminates the evolutionary history of 9-Decenoic acid but also guides bioprospecting efforts for natural sources of this valuable compound.

Physical Description

Liquid
colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odou

XLogP3

3.3

Density

0.893-0.913 (20°)

UNII

U2E27P3TGK

GHS Hazard Statements

Aggregated GHS information provided by 1441 companies from 5 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14436-32-9

Wikipedia

9-decenoic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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